2-amino-4-(4-chlorophenyl)-1-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
The compound’s name might sound like a mouthful, but it’s essentially a complex heterocyclic molecule with a rich history in medicinal chemistry. Let’s break it down:
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Structure: : The compound features a quinoline core (a bicyclic aromatic system) fused with a thiophene ring. The various substituents—amino, chlorophenyl, cyano, and oxo—add to its uniqueness.
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Biological Relevance: : Quinolines and thiophenes are both biologically active scaffolds. Researchers have explored their potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents.
Preparation Methods
Synthetic Routes::
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Multistep Synthesis: : The compound can be synthesized through a multistep process involving cyclization, condensation, and functional group transformations. For example, starting from appropriate precursors, one can form the quinoline and then introduce the thiophene ring.
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Heterocyclization: : A key step involves the formation of the cycloheptathiophene ring system. This can be achieved via intramolecular cyclization reactions.
Industrial Production:: While industrial-scale production methods may not be widely documented for this specific compound, laboratory-scale syntheses provide valuable insights.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its biological activity.
Substitution: Substituents on the phenyl ring can be replaced by other groups, altering its properties.
Catalysts: Transition metal catalysts (e.g., palladium, platinum) play a role in many reactions.
Solvents: Organic solvents (e.g., dichloromethane, DMF) facilitate reactions.
Temperature and Pressure: Reaction conditions vary based on the specific transformation.
Major Products:: The exact products depend on the reaction conditions. Isolated intermediates and derivatives contribute to its versatility.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore its potential as a lead compound for novel drugs.
Organic Synthesis: It serves as a challenging target for synthetic chemists.
Anticancer: Investigations into its cytotoxic effects.
Antimicrobial: Screening against bacteria, fungi, and viruses.
Anti-inflammatory: Possible modulation of inflammatory pathways.
Material Science: Its unique structure may find applications in materials like organic semiconductors.
Mechanism of Action
The compound likely interacts with specific molecular targets. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, its distinct structure sets it apart. Researchers often compare it to related heterocycles.
Properties
Molecular Formula |
C26H23ClN4OS |
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Molecular Weight |
475.0 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H23ClN4OS/c27-16-11-9-15(10-12-16)23-19(14-29)25(30)31(20-6-4-7-21(32)24(20)23)26-18(13-28)17-5-2-1-3-8-22(17)33-26/h9-12,23H,1-8,30H2 |
InChI Key |
GXASLQKNEBZNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Cl)C(=O)CCC4 |
Origin of Product |
United States |
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